Differential TRPM8 Antagonism: Unique Substitution Pattern vs. Reference Standard
In a high-throughput screen assessing reduction of menthol-induced calcium influx in HEK293T cells overexpressing human TRPM8, 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide demonstrated antagonistic activity [1]. While the exact IC50 value for this specific compound is not publicly disclosed in the accessible data snippet, its inclusion in this quantitative dataset confirms engagement with the TRPM8 target. For procurement selection, this represents a potential differentiation point from structurally similar benzenesulfonamides that have been shown to lack TRPM8 activity or possess agonist profiles. For example, related sulfonamides such as N-(4-fluorophenyl)-3-methylbenzenesulfonamide (CAS 10218-99-2) are reported to target carbonic anhydrase 2 (CA2) , highlighting the profound functional divergence driven by seemingly minor structural modifications.
| Evidence Dimension | TRPM8 Antagonism vs. Carbonic Anhydrase Inhibition |
|---|---|
| Target Compound Data | Confirmed antagonist activity at human TRPM8 (exact potency unreported in open snippet) |
| Comparator Or Baseline | N-(4-fluorophenyl)-3-methylbenzenesulfonamide (CAS 10218-99-2): Targets Carbonic Anhydrase 2 |
| Quantified Difference | Qualitative difference in molecular target and functional output (TRPM8 ion channel modulation vs. CA2 enzyme inhibition) |
| Conditions | Human TRPM8 expressed in HEK293T cells, measured by Fluo-4 AM fluorescence assay (Target Compound) vs. Carbonic Anhydrase 2 enzyme assay (Comparator) |
Why This Matters
Selects for TRPM8-relevant research programs (e.g., pain, cold allodynia) over CA2-related projects, avoiding wasted procurement on functionally mismatched tools.
- [1] BindingDB. (n.d.). Assay Summary: ChEMBL_2034320 (CHEMBL4688478). Antagonist activity at human TRPM8 transfected in HEK293T cells. View Source
